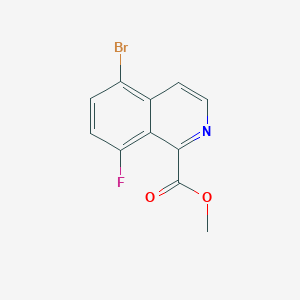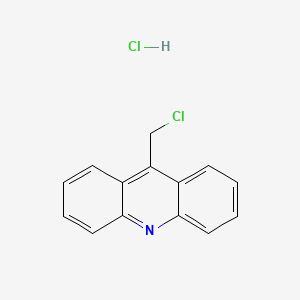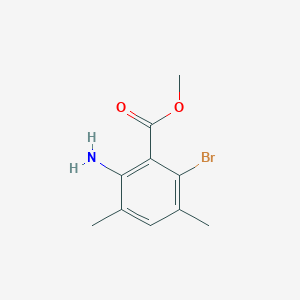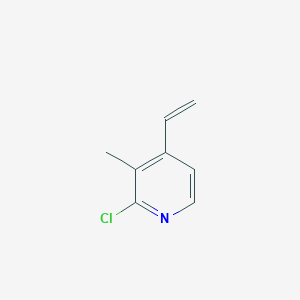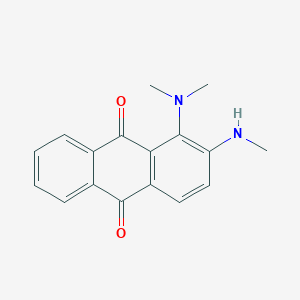![molecular formula C11H12N2O B13124659 (3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)
(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is a chiral spirocyclic compound that features a unique structure combining an indoline and a pyrrolidinone moiety. This compound is of significant interest in organic chemistry and medicinal chemistry due to its potential biological activities and its presence in various natural products and synthetic analogues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the desired stereochemistry. For example, a palladium-catalyzed intramolecular Heck reaction can be used to form the spirocyclic structure .
Another approach involves the use of a Tl(III)-catalyzed ring contraction reaction, which provides the trans-1,3-difunctionalized five-membered ring through a diastereoselective method . This method is advantageous due to its high selectivity and efficiency.
Industrial Production Methods
Industrial production of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one may involve large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and natural product analogues.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a lead compound for drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (S)-Spiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target proteins. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrroloindolines: These compounds share a similar indoline-pyrrolidine framework and exhibit comparable biological activities.
Indole Derivatives: Indole derivatives, such as 1H-indole-3-carbaldehyde, are structurally related and serve as precursors for the synthesis of biologically active molecules.
Uniqueness
(S)-Spiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its chiral spirocyclic structure, which imparts distinct stereochemical properties and biological activities
Eigenschaften
Molekularformel |
C11H12N2O |
|---|---|
Molekulargewicht |
188.23 g/mol |
IUPAC-Name |
(3S)-spiro[1H-indole-3,3'-pyrrolidine]-2-one |
InChI |
InChI=1S/C11H12N2O/c14-10-11(5-6-12-7-11)8-3-1-2-4-9(8)13-10/h1-4,12H,5-7H2,(H,13,14)/t11-/m1/s1 |
InChI-Schlüssel |
FQSHLSLQUHZOMV-LLVKDONJSA-N |
Isomerische SMILES |
C1CNC[C@@]12C3=CC=CC=C3NC2=O |
Kanonische SMILES |
C1CNCC12C3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Bis(sulfanyl)methylidene]-5-methylindolizin-2(3H)-one](/img/structure/B13124579.png)
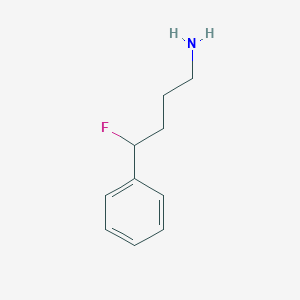
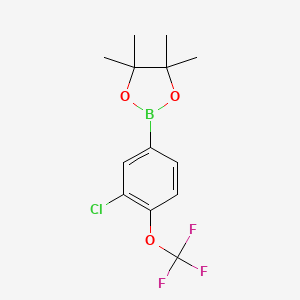
![2-Phenyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-ium](/img/structure/B13124596.png)
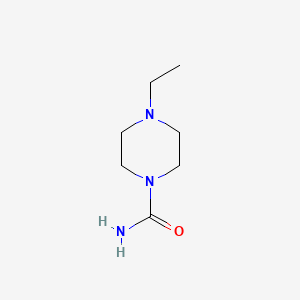
![7-Cyclopropyl-5-ethylthieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B13124605.png)
